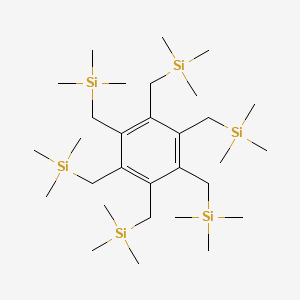
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is a complex organosilicon compound with the molecular formula C30H66Si6 and a molecular weight of 595.3580 . This compound is characterized by its unique structure, which includes a benzene ring substituted with six methylene groups, each of which is further substituted with a trimethylsilyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) typically involves the reaction of hexabromobenzene with trimethylsilylacetylene in the presence of a suitable catalyst . The reaction proceeds through a series of substitution reactions, where the bromine atoms are replaced by trimethylsilyl groups. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
Wissenschaftliche Forschungsanwendungen
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, such as low dielectric constant materials for electronic devices and as a component in coatings and adhesives.
Wirkmechanismus
The mechanism by which Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexakis(trimethylsilylethynyl)benzene: Similar in structure but with ethynyl groups instead of methylene groups.
Hexakis(trimethylsilyl)benzene: Lacks the methylene groups, leading to different chemical properties.
Hexakis(trimethylsilyl)cyclohexane: A cyclohexane derivative with similar substitution patterns.
Uniqueness
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is unique due to its combination of a benzene ring with methylene and trimethylsilyl groups. This structure imparts unique reactivity and stability, making it valuable in applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
64131-87-9 |
|---|---|
Molekularformel |
C30H66Si6 |
Molekulargewicht |
595.4 g/mol |
IUPAC-Name |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C30H66Si6/c1-31(2,3)19-25-26(20-32(4,5)6)28(22-34(10,11)12)30(24-36(16,17)18)29(23-35(13,14)15)27(25)21-33(7,8)9/h19-24H2,1-18H3 |
InChI-Schlüssel |
DHKCULIHTZBLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1=C(C(=C(C(=C1C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
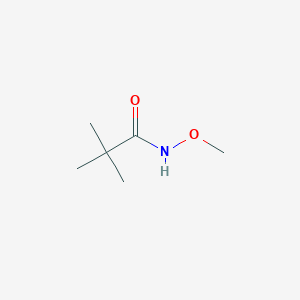
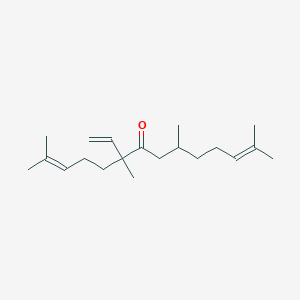
![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)


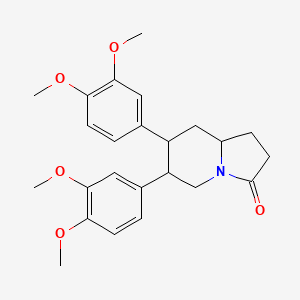
stannane](/img/structure/B14485260.png)
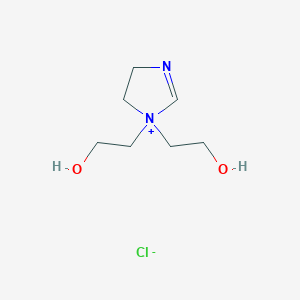
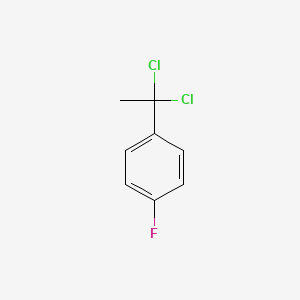
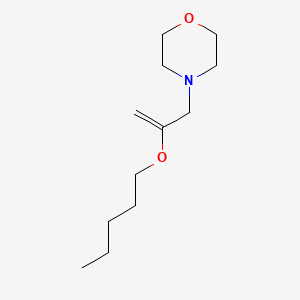

![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)

